(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and thiazolidinone precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidinone chemistry.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, and anticancer properties. Research in this area focuses on its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for new treatments.
Industry
Industrially, this compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved often relate to the inhibition or activation of these targets, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other thiazolidinones, such as:
- 2,4-thiazolidinedione
- 5-(4-chlorophenyl)-2,4-thiazolidinedione
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of multiple functional groups
Properties
IUPAC Name |
(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4S2/c1-14-8-15(2)10-17(9-14)28-6-5-7-29-21-18(24)11-16(12-19(21)27-4)13-20-22(26)25(3)23(30)31-20/h8-13H,5-7H2,1-4H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYFDTWTIFDAKP-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=S)S3)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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